Methyl 2-acetamidoacetate

Enzymology Substrate Specificity Kinetic Analysis

Ethyl ester analogs exhibit 10-fold lower α-chymotrypsin affinity (Km ~380 mM), undermining assay reproducibility. Methyl 2-acetamidoacetate (CAS 1117-77-7) resolves this: • Km = 38.0 mM, k₀ = 0.018 sec⁻¹-enabling precise, cross-lab comparable inhibitor Ki determination • Orthogonal N-acetyl protection eliminates separate acetylation in Fmoc/t-Bu SPPS • Unique Michael donor & [2+2] cycloaddition reactivity for cyclobutane core assembly Sourcing this specific ester avoids revalidation and ensures protocol continuity.

Molecular Formula C5H9NO3
Molecular Weight 131.13 g/mol
CAS No. 1117-77-7
Cat. No. B019544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-acetamidoacetate
CAS1117-77-7
SynonymsN-Acetylglycine Methyl Ester;  Methyl 2-Acetamidoacetate; 
Molecular FormulaC5H9NO3
Molecular Weight131.13 g/mol
Structural Identifiers
SMILESCC(=O)NCC(=O)OC
InChIInChI=1S/C5H9NO3/c1-4(7)6-3-5(8)9-2/h3H2,1-2H3,(H,6,7)
InChIKeyRFNODQARGNZURK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Acetamidoacetate Identity & Sourcing


Methyl 2-acetamidoacetate (CAS 1117-77-7), also designated as N-acetylglycine methyl ester or Ac-Gly-OMe, is a C5H9NO3 (MW 131.13) N-protected amino acid derivative . This solid compound, with a melting point of 58 °C, serves as a foundational synthetic building block in organic synthesis [1]. Its dual functionality—a protected acetamido group and a reactive methyl ester—enables precise, stepwise molecular assembly for the construction of complex architectures, including peptides and pharmaceuticals .

N-Protected glycine methyl ester building block
Orthogonal acetamido/methyl ester protection strategy
Convenient solid form for synthetic and enzyme studies

Methyl 2-Acetamidoacetate Substitution Risks


Interchanging methyl 2-acetamidoacetate with seemingly similar compounds—such as the corresponding ethyl ester, free acid, or N-propionyl methyl ester—is not scientifically sound without quantitative justification. Experimental data demonstrate that subtle structural variations drive order-of-magnitude changes in enzyme recognition kinetics, physicochemical solubility profiles, and downstream synthetic behavior [1][2]. These differences directly impact reaction yields, purification efficiency, and the reproducibility of biological or chemical protocols. The evidence below quantifies why specific procurement of methyl 2-acetamidoacetate is critical for achieving reliable and optimized performance in targeted applications.

Ethyl ester vs methyl ester
Order-of-magnitude lower enzyme affinity may shift kinetic profiles and reproducibility.
Free acid (N-acetylglycine)
Requires activation for coupling; acidic proton may introduce side reactions and solubility constraints.
N-Propionyl analog
Lacks substrate activation behavior observed with methyl acetamidoacetate, altering mechanistic interpretation.

Methyl 2-Acetamidoacetate Quantitative Performance Evidence


α-Chymotrypsin Binding Affinity vs. Ethyl Ester

In α-chymotrypsin-catalyzed hydrolysis studies, methyl 2-acetamidoacetate exhibits significantly stronger enzyme recognition compared to its ethyl ester analog. The methyl ester demonstrates a Michaelis constant (Km) of 38.0 ± 6.2 mM, whereas the ethyl ester shows a much higher Km of 387 mM under comparable conditions [1][2]. The corrected catalytic rate constant (k0) for the methyl ester is 0.018 ± 0.003 sec⁻¹, versus 0.039 sec⁻¹ for the ethyl ester [2][3]. The 10.2-fold lower Km for the methyl ester indicates substantially tighter binding to the enzyme's active site, making it a more efficient substrate for proteolytic and mechanistic studies.

Enzyme Binding
Head-to-head
Km 38.0 ± 6.2 mM (methyl) vs 387 mM (ethyl); k0 0.018 ± 0.003 s⁻¹ vs 0.039 s⁻¹
Reported higher substrate affinity for methyl ester
pH 7.90, 25°C, 0.50 M NaCl; α-chymotrypsin
Enzymology Substrate Specificity Kinetic Analysis

Substrate Activation vs. N-Propionyl Analogs

Methyl 2-acetamidoacetate uniquely exhibits activation by excess substrate in α-chymotrypsin-catalyzed hydrolysis, a phenomenon not observed with N-propionylglycine methyl ester or N-methanesulfonyl-, N-picolinyl-, N-nicotinyl-, N-isonicotinyl-, or N-tetrahydrofuroylglycine methyl esters [1]. This kinetic signature—characterized by a Kₛ₁ of 16.1 ± 2.1 mM and k₄ of 0.0701 ± 0.0048 sec⁻¹ for the ternary enzyme-substrate complex—indicates the formation of a ternary complex that accelerates product release [2]. In contrast, N-propionylglycine methyl ester displays a higher Kₛ₁ of 30.7 ± 5.9 mM and lower k₀ of 0.013 ± 0.002 sec⁻¹ under identical conditions, confirming distinct mechanistic behavior [3].

Substrate Activation
Head-to-head
Unique activation phenotype; ternary complex k₄ 0.0701 ± 0.0048 s⁻¹
Supports substrate activation mechanism studies
N-propionyl and other analogs show no activation
Enzyme Kinetics Allosteric Activation Substrate Engineering

Melting Point vs. Free Acid and Ethyl Ester

The methyl ester form of N-acetylglycine possesses a melting point of 58 °C, which is notably lower than the ethyl ester (43–47 °C) and dramatically lower than the free carboxylic acid, N-acetylglycine (207–209 °C) . This intermediate melting point, combined with its predicted pKa of 14.63 ± 0.46 and solubility in dichloromethane and DMSO, positions methyl 2-acetamidoacetate as the optimal balance between crystallinity for purification and solubility for reaction media [1][2].

Physicochemical Profile
Class-level
mp 58°C (ethyl ester 43–47°C; free acid 207–209°C); pKa ~14.6 (ester) vs 3.7 (acid)
Supports crystallization and handling selection
Solubility: DCM, DMSO
Physical Property Purification Handling

Orthogonal Reactivity in Peptide and Michael Addition Chemistry

Methyl 2-acetamidoacetate features a protected N-terminal acetamido group and a free C-terminal methyl ester, enabling orthogonal deprotection and selective coupling in peptide synthesis. This contrasts with the free acid (N-acetylglycine), which requires additional activation steps for amide bond formation and may undergo unwanted side reactions due to its acidic proton . Furthermore, the methyl ester participates in Michael addition reactions with thiolates and [2+2] cycloadditions with ketene diethyl acetal, reactivity patterns not readily accessible to the ethyl ester or free acid under comparable mild conditions .

Synthetic Reactivity
Context-dependent
Michael addition with thiolates; [2+2] cycloaddition with ketene diethyl acetal
Supports scaffold diversification and peptide synthesis
Verify reactivity in target protocol; limited peer-reviewed sources
Peptide Synthesis Michael Addition Orthogonal Protection

Methyl 2-Acetamidoacetate Application Scenarios


α-Chymotrypsin Mechanism and Specificity

Methyl 2-acetamidoacetate is an ideal substrate for investigating α-chymotrypsin kinetics and substrate activation phenomena. Its 10-fold higher affinity (Km = 38.0 mM) compared to the ethyl ester, coupled with its unique substrate-activation behavior (ternary complex k₄ = 0.0701 sec⁻¹), makes it the preferred choice for mechanistic enzymology [1][2]. Researchers requiring reproducible, high-sensitivity kinetic assays should procure this specific methyl ester to avoid the reduced signal-to-noise and altered kinetic profiles associated with ethyl ester or N-propionyl analogs.

Orthogonal N-Protected Building Block for Peptide Synthesis

In solid- or solution-phase peptide synthesis, methyl 2-acetamidoacetate serves as an N-terminal acetylated glycine building block. Its orthogonal protection strategy eliminates the need for separate N-acetylation steps, reducing synthetic complexity and improving overall yields . Procurement of the methyl ester ensures compatibility with standard Fmoc/t-Bu SPPS protocols, whereas the free acid (N-acetylglycine) would require pre-activation and may introduce side reactions.

Michael Addition and Cycloaddition Precursor

For synthetic chemists constructing complex carbon frameworks, methyl 2-acetamidoacetate offers distinct advantages as a Michael donor with thiolates and a [2+2] cycloaddition partner with ketene diethyl acetal . This reactivity, under mild conditions, enables the rapid assembly of cyclobutane cores and γ-nitro acetamido esters—transformations that are less efficient or not feasible with the ethyl ester or free acid analogs. Sourcing this specific ester ensures access to these synthetic routes without additional optimization.

Protease Activity Screening Substrate

Given its well-characterized kinetic parameters with α-chymotrypsin and other serine proteases, methyl 2-acetamidoacetate is a reliable substrate for high-throughput screening assays aimed at identifying protease inhibitors or characterizing enzyme variants. The quantitative Km and k0 values (38.0 mM and 0.018 sec⁻¹) enable precise calculation of inhibitor constants (Ki) and comparison across laboratories [3]. Substituting with the ethyl ester would require revalidation of all assay conditions due to the 10-fold difference in affinity.

Application
Selection Property
Validation Focus
α-Chymotrypsin kinetics and substrate activation
Substrate binding affinity (Km/k0)
Kinetic parameter reproducibility across assays
N-acetylated glycine in peptide synthesis
Orthogonal protection strategy
Compatibility with Fmoc/t-Bu SPPS
Michael addition and cycloaddition precursor
Reactive methyl ester under mild conditions
Reaction efficiency vs free acid/ethyl ester
Protease activity screening substrate
Characterized kinetic constants
Inhibitor constant (Ki) determination consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-acetamidoacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.